Carvomenthol

Description

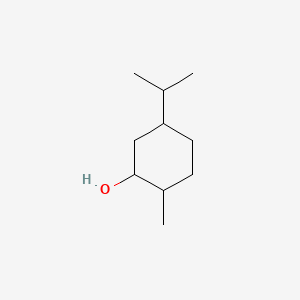

Carvomenthol (α-terpenol) is a monoterpene alcohol with the molecular formula C₁₀H₂₀O and a monoisotopic mass of 156.15141 Da . It is structurally characterized by a hydroxyl (-OH) group attached to a p-menthane skeleton, which differentiates it from phenolic terpenes like carvacrol and thymol. This compound is naturally found in plant extracts, such as Scleria depressa, where it constitutes up to 23.78% of the hexane extract . Its stereoisomers, including isothis compound, neothis compound, and neo-isothis compound, differ in the spatial arrangement of methyl and hydroxyl groups, influencing their physical and chemical properties .

Properties

CAS No. |

5563-78-0 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

(1R,2S,5S)-2-methyl-5-propan-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9-,10+/m0/s1 |

InChI Key |

ULJXKUJMXIVDOY-LPEHRKFASA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H](C[C@H]1O)C(C)C |

Canonical SMILES |

CC1CCC(CC1O)C(C)C |

density |

0.887-0.893 |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

- Pharmacokinetics and Tissue Distribution: Carvomenthol is used in studies quantifying volatile oil constituents in rat plasma and tissues via Gas Chromatography-Mass Spectrometry (GC-MS) . These studies provide insights into the pharmacokinetics and tissue distribution of the compound .

- Anti-inflammatory Effects: Studies have demonstrated the anti-inflammatory properties of 4-carvomenthenol in murine models of allergic rhinitis and asthma . It has shown potential as a therapeutic agent by inhibiting IL-13 and mucus production through the p38MAPK/NF-κB signaling pathway axis . In acute and allergic inflammatory models, Carvo attenuated the allergic inflammatory process, decreasing edema, cell migration, and mast cell activation and histamine release, possibly through interaction with the histamine H1 receptor .

- Histamine H1 Receptor Interaction: Research has explored the interaction of Carvo with the histamine H1 receptor involved in the allergic process through molecular modeling strategies . Carvo also diminished the mice scratching behavior and, surprisingly, avoided the animal death caused by compound 48/80 in 30 min .

- Fragrance Material: 4-Carvomenthenol is reviewed as a fragrance material, with discussions on its chemical properties, safety, and applications in the fragrance industry . Safety assessments confirm that the margin of exposure for 4-carvomenthenol is adequate for developmental and reproductive toxicity endpoints at the current level of use .

- Grape Maturity and Quality Assessment: this compound, along with other monoterpenic compounds, is used in assessing grape maturity and quality .

Chemical Reactions Analysis

Hydrogenation of Carvone

Carvomenthol is primarily synthesized via hydrogenation of carvone, a cyclic monoterpene ketone. The reaction’s selectivity depends on catalyst choice and H₂/Carvone ratios :

| Catalyst | H₂/Carvone Ratio | Primary Product | Selectivity |

|---|---|---|---|

| Pd/Al₂O₃ or Pd/C | 1/6 (Hydrogen lean) | Carvacrol | 100% |

| Pd/CeO₂ | 1/6 | Carveol (via C=O reduction) | ≤6% |

| Bulk Pd | 1/6 | Carvacrol | 100% |

At higher H₂ ratios (>1/6), hydrogenation shifts toward this compound and carvotanacetone .

United Reaction Valley Approach (URVA)

The mechanism involves five phases :

-

Contact phase : Van der Waals interactions initiate reactant complex formation.

-

Preparation phase : Reactants align for chemical bond changes.

-

Transition state phases : Bond cleavage/forming occurs (e.g., H insertion into carbonyl).

-

Product adjustment phase : Structural rearrangements stabilize intermediates.

Adiabatic Curvature Coupling

Key steps involve curvature peaks in the reaction path, driven by vibrational modes (e.g., C=O bending or H-O stretching) . For carvone hydrogenation, H₂ insertion into the carbonyl group is critical, with catalyst supports like CeO₂ influencing oxygen vacancy-mediated activation .

Biological Interactions and Stability

While not a direct chemical reaction, this compound’s anti-inflammatory activity involves molecular interactions:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Menthol

Menthol, a well-known terpene alcohol, shares a similar p-menthane backbone with carvomenthol but differs in hydroxyl group positioning. Key distinctions include:

- Binding Energy: Menthol exhibits a binding energy of -5.69 kcal/mol, slightly higher than cymene (-5.28 kcal/mol) but lower than phenolic compounds like thymol (-6.66 kcal/mol) . This compound’s binding energy trends closer to menthol due to shared hydroxyl functionality .

- Chemical Reactivity: Both compounds have high chemical hardness (η), reducing their reactivity compared to phenolic terpenes. However, menthol’s dipole moment (1.7 D) is marginally lower than this compound’s, affecting solubility and intermolecular interactions .

Isothis compound and Neo-isothis compound

These stereoisomers differ in the trans/cis configuration of methyl and hydroxyl groups. For example:

- The 3,5-dinitrobenzoate derivative of (-)-carvomenthol melts at 104–104.5°C , while (+)-isothis compound’s derivative melts at 108.5–109°C .

- Neo-isothis compound exhibits a longer gas chromatography retention time than its diastereomers, attributed to stereochemical interactions with stationary phases .

Comparison with Functionally Similar Compounds

Carvacrol and Thymol

Carvacrol and thymol are phenolic monoterpenes with enhanced biological activity due to their aromatic hydroxyl groups:

- Binding Energy: Carvacrol and thymol exhibit binding energies of -6.5 to -6.66 kcal/mol, outperforming this compound (-5.6 to -5.8 kcal/mol estimated) due to stronger hydrogen bonding via phenolic -OH .

- Chemical Reactivity: The phenolic -OH lowers the HOMO energy (increasing electrophilicity) and reduces chemical hardness (η), making these compounds more reactive than this compound .

p-Cymene

p-Cymene, a hydrocarbon terpene lacking functional groups, serves as a baseline for comparison:

- Biological Activity : p-Cymene shows negligible antibacterial or larvicidal activity compared to this compound, underscoring the critical role of the hydroxyl group in bioactivity .

Antiproliferative Effects

Larvicidal Activity

This compound demonstrates moderate larvicidal activity against Culex quinquefasciatus, with QSAR models highlighting the hydroxyl group’s role in target binding. However, its activity is 2–3× lower than carvacrol or thymol due to reduced chemical softness and electrophilicity .

Physicochemical Properties and Reactivity

| Property | This compound | Menthol | Carvacrol | Thymol | p-Cymene |

|---|---|---|---|---|---|

| Binding Energy (kcal/mol) | -5.7* | -5.69 | -6.5* | -6.66 | -5.28 |

| Chemical Hardness (η) | 0.15 | 0.14 | 0.11 | 0.10 | 0.13 |

| HOMO Energy (eV) | -8.2 | -8.1 | -8.9 | -9.0 | -7.8 |

| Dipole Moment (D) | 1.8 | 1.7 | 2.1 | 2.0 | 0.5 |

Physiological Effects

This compound activates cold-sensitive TRPM8 receptors, imparting a cooling sensation akin to menthol . However, its potency is lower due to steric hindrance from the isopropyl group, reducing receptor-binding efficiency .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying Carvomenthol in complex mixtures, and how are they validated?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard techniques. For GC-MS, retention indices and fragmentation patterns should align with reference standards (e.g., NIST database). NMR analysis (¹H and ¹³C) confirms structural integrity by matching chemical shifts to literature values for this compound (synonyms: 1-Methyl-4-isopropyl-2-cyclohexanol, Hexahydrocarvacrol) . Validation follows ICH guidelines, including specificity, linearity, and recovery tests .

Q. What are the established synthetic routes for this compound, and how are isomers minimized during synthesis?

- Methodology : this compound is synthesized via hydrogenation of carvone or isomerization of p-menthadienols. Catalytic hydrogenation (e.g., using Pd/C) requires precise temperature control (20–40°C) to minimize side products. Isomer separation employs fractional distillation or preparative GC, with purity verified via enantiomeric excess calculations (e.g., chiral column HPLC) .

Q. How can researchers ensure reproducibility in this compound’s physicochemical property measurements?

- Methodology : Standardize protocols for measuring properties like boiling point (225–227°C) and optical rotation ([α]D²⁰ = ± values). Use calibrated instruments (e.g., automated polarimeters) and report measurements to three significant figures, aligning with metrological precision guidelines . Cross-validate results across independent labs to address variability .

Advanced Research Questions

Q. How can contradictions in this compound’s reported pharmacological effects (e.g., antimicrobial vs. cytotoxic activity) be resolved?

- Methodology : Conduct systematic reviews using databases like PubMed and Web of Science, applying Boolean operators (e.g., "this compound AND (antimicrobial OR cytotoxicity)"). Assess study quality via risk-of-bias tools (e.g., Cochrane ROB 2.0) and perform meta-analyses to quantify heterogeneity (I² statistic) . Confounding factors (e.g., solvent choice in assays) must be critically evaluated .

Q. What experimental designs are optimal for studying this compound’s metabolic pathways in vivo?

- Methodology : Use isotopic labeling (e.g., ¹⁴C-Carvomenthol) combined with LC-MS/MS to track metabolites. In vitro models (e.g., hepatic microsomes) identify phase I/II enzymes involved. Control for interspecies differences by comparing rodent and human hepatocyte data .

Q. How can computational models improve the prediction of this compound’s environmental fate?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Validate predictions with experimental data from OECD 301B tests. Use molecular docking simulations to assess binding affinity with microbial enzymes .

Q. What strategies mitigate bias in qualitative studies on this compound’s sensory properties (e.g., odor perception)?

- Methodology : Implement double-blind protocols with placebo controls. Use triangulation (e.g., combining surveys, focus groups, and gas chromatography-olfactometry) to cross-verify subjective responses. Predefine coding frameworks (e.g., thematic analysis) to minimize researcher bias .

Data Management and Ethical Considerations

Q. How should researchers handle raw data from this compound experiments to ensure transparency?

- Methodology : Store raw chromatograms, spectral data, and lab notebooks in FAIR-compliant repositories (e.g., Zenodo). Share protocols via platforms like Protocols.io . Retain data for 10 years post-publication, with anonymization for human studies .

Q. What frameworks guide the formulation of rigorous research questions about this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.